

# An In-depth Technical Guide to Propanedioic Acid (Malonic Acid)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dipropanoic acid*

Cat. No.: B8529689

[Get Quote](#)

**A Note on Terminology:** The term "**Dipropanoic acid**" is ambiguous in chemical literature, referring to several distinct and unrelated compounds. This guide focuses on Propanedioic Acid, systematically known as Malonic Acid, a compound of significant interest in research and drug development. It is plausible that the initial query intended to investigate this well-documented dicarboxylic acid.

This technical guide provides a comprehensive overview of propanedioic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's synthesis, chemical properties, and biological significance, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## Physicochemical and Toxicological Properties

Propanedioic acid is a white crystalline solid with the chemical formula  $C_3H_4O_4$ . It is highly soluble in water and polar organic solvents. The key physicochemical and toxicological data are summarized in the tables below.

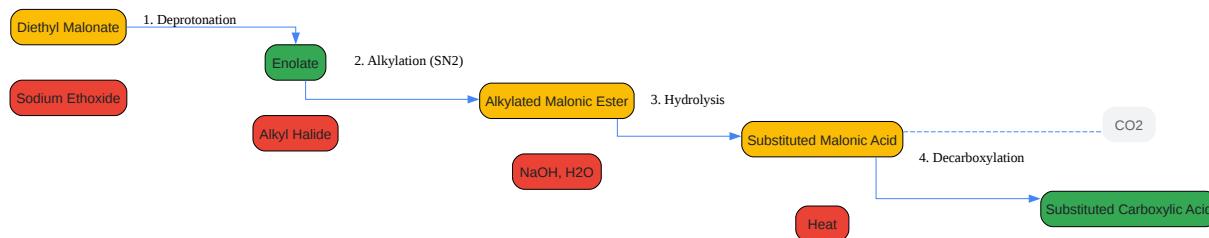
## Table 1: Physicochemical Properties of Propanedioic Acid

| Property          | Value                                        | Reference |
|-------------------|----------------------------------------------|-----------|
| IUPAC Name        | Propanedioic acid                            |           |
| Other Names       | Malonic acid,<br>Methanedicarboxylic acid    |           |
| CAS Number        | 141-82-2                                     |           |
| Molecular Formula | C <sub>3</sub> H <sub>4</sub> O <sub>4</sub> |           |
| Molar Mass        | 104.061 g/mol                                |           |
| Melting Point     | 135-137 °C (decomposes)                      |           |
| Density           | 1.619 g/cm <sup>3</sup>                      |           |
| Water Solubility  | 763 g/L                                      |           |
| pKa1              | 2.83                                         |           |
| pKa2              | 5.69                                         |           |
| logP              | -0.81                                        |           |

**Table 2: Toxicological Data for Propanedioic Acid**

| Test            | Species    | Route      | Value                         | Reference |
|-----------------|------------|------------|-------------------------------|-----------|
| LD50            | Rat        | Oral       | 1310 mg/kg                    |           |
| LD50            | Rat (male) | Oral       | 3250 mg/kg                    |           |
| LC50            | Rat        | Inhalation | >8900 mg/m <sup>3</sup> (1 h) |           |
| Skin Irritation | Rabbit     | Dermal     | Mild irritant                 |           |
| Eye Irritation  | Rabbit     | Ocular     | Severe irritant               |           |

## Synthesis of Propanedioic Acid and its Derivatives


Propanedioic acid and its esters are key intermediates in organic synthesis, particularly for the creation of more complex carboxylic acids and other functionalized molecules.

## Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

### Experimental Protocol: Synthesis of a Substituted Carboxylic Acid via Malonic Ester Synthesis

- Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. The reaction is exothermic.
- Alkylation: To the resulting enolate solution, add an appropriate alkyl halide dropwise. Reflux the mixture for 2-3 hours to ensure complete alkylation.
- Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide to the reaction mixture and reflux for several hours to hydrolyze the ester groups to carboxylates.
- Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.
- Decarboxylation: Gently heat the acidified solution. The resulting substituted malonic acid will decarboxylate, evolving carbon dioxide, to yield the final carboxylic acid product.
- Purification: The product can be extracted with an organic solvent and purified by distillation or recrystallization.



[Click to download full resolution via product page](#)

Workflow for the Malonic Ester Synthesis.

## Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound (like propanedioic acid) and a carbonyl compound (aldehyde or ketone). The Doebner modification uses pyridine and a catalytic amount of piperidine, followed by decarboxylation to yield  $\alpha,\beta$ -unsaturated carboxylic acids, such as cinnamic acids.

### Experimental Protocol: Synthesis of trans-Cinnamic Acid

- In a round-bottom flask, dissolve benzaldehyde and propanedioic acid in pyridine.
- Add a catalytic amount of piperidine to the solution.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
- After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

- Collect the crude trans-cinnamic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

## Biological Significance and Applications

Propanedioic acid and its derivatives play crucial

- To cite this document: BenchChem. [An In-depth Technical Guide to Propanedioic Acid (Malonic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8529689#review-of-dipropanoic-acid-literature\]](https://www.benchchem.com/product/b8529689#review-of-dipropanoic-acid-literature)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)